molecular formula C17H26N4O4 B2485323 7-(2-methoxyethyl)-1,3-dimethyl-N-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021257-64-6

7-(2-methoxyethyl)-1,3-dimethyl-N-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No. B2485323
CAS RN: 1021257-64-6
M. Wt: 350.419
InChI Key: UGKHYVDITYHUMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolo[2,3-d]pyrimidines are a class of compounds that have attracted interest due to their biological activities and potential therapeutic applications. This interest has led to the exploration of their synthesis, structural characteristics, and chemical properties.

Synthesis Analysis

Pyrrolo[2,3-d]pyrimidines are synthesized through various methods, including the condensation reactions of diketene with amines and aldehydes under catalytic conditions, leading to diverse derivatives with high yields (Shaabani et al., 2009). Another approach involves the intramolecular cyclization of ethyl N-alkyl-N-(6-amino-5-formylpyrimidin-4-yl)-glycinate derivatives to yield methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates (Verves et al., 2013).

Molecular Structure Analysis

The molecular structure of pyrrolo[2,3-d]pyrimidine derivatives has been extensively studied, revealing that modifications at specific positions on the ring system can significantly influence the compound's properties. For example, the introduction of different substituents at the 4, 6, or 7 positions impacts the molecular conformation and, subsequently, the biological activity (Renau et al., 1996).

Chemical Reactions and Properties

Pyrrolo[2,3-d]pyrimidines undergo various chemical reactions, including nucleophilic substitutions and cyclization processes, to yield a wide range of functionalized derivatives. These reactions are crucial for modifying the compound's structure to enhance its biological activity or to explore its chemical properties further.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, of pyrrolo[2,3-d]pyrimidines depend significantly on their molecular structure. For instance, the introduction of methoxy or ethoxy groups can affect the compound's solubility and crystallinity, which are essential for its application in medicinal chemistry (Trilleras et al., 2009).

Scientific Research Applications

Synthesis and Chemical Properties

  • The chemical synthesis of pyrrolo[2,3-d]pyrimidines, including variants similar to the specified compound, has been explored due to their antiviral activities and potential as nucleoside antibiotics. For instance, modifications at certain positions on the pyrrolo[2,3-d]pyrimidine skeleton can significantly affect antiviral activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1) (Renau et al., 1996).
  • Research into the structural modifications of thiazolopyrimidines reveals insights into their conformational features and how these affect supramolecular aggregation. This has implications for the design of compounds with desired chemical and physical properties (Nagarajaiah & Begum, 2014).

Biological Activities

  • Novel pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and tested for their biological activities, including antiproliferative and antiviral evaluations. These compounds, related to nucleoside antibiotics like toyocamycin and sangivamycin, were prepared and tested for their potential biological applications (Swayze et al., 1992).
  • The exploration of antimicrobial activities of new compounds derived from pyrrolo[2,3-d]pyrimidine nucleosides indicates a potential route for the development of novel antimicrobial agents. This research highlights the importance of chemical structure in determining the biological activity of these compounds (Abdel-rahman et al., 2002).

Antiprotozoal Applications

  • Dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have shown promising antiprotozoal activities, demonstrating the potential of pyrrolo[2,3-d]pyrimidine derivatives in treating protozoal infections. These compounds exhibit strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting their potential as therapeutic agents (Ismail et al., 2004).

properties

IUPAC Name

7-(2-methoxyethyl)-1,3-dimethyl-N-(3-methylbutyl)-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O4/c1-11(2)6-7-18-14(22)13-10-12-15(21(13)8-9-25-5)19(3)17(24)20(4)16(12)23/h10-11H,6-9H2,1-5H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKHYVDITYHUMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=CC2=C(N1CCOC)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.